molecular formula C12H13N5O3S B354135 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine CAS No. 880363-74-6

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine

Cat. No.: B354135
CAS No.: 880363-74-6
M. Wt: 307.33g/mol
InChI Key: PSRXYEUKIBVGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that features a unique combination of triazole and thiadiazole rings fused together

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promising anti-cancer, anti-fungal, and anti-bacterial activities. It has been found to inhibit various enzymes and proteins, making it a potential candidate for drug development.

    Biology: The compound’s ability to interact with biological targets has made it a subject of interest in biological research, particularly in studying its effects on cellular processes.

    Material Science: Due to its unique structural properties, this compound is also being explored for its potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

Target of Action

The compound “3-(3,4,5-Trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine” is known to interact with several targets. The Trimethoxyphenyl (TMP) group, a part of the compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction results in the inhibition of tubulin polymerization, which is a crucial process in cell division. By inhibiting this process, the compound can effectively halt the proliferation of cancer cells .

Biochemical Pathways

The compound’s interaction with its targets affects several biochemical pathways. For instance, by inhibiting tubulin, the compound disrupts the microtubule dynamics, which is essential for cell division . This leads to cell cycle arrest and ultimately apoptosis, or programmed cell death . Additionally, the compound’s inhibition of Hsp90 can affect multiple signaling pathways, as Hsp90 is a chaperone protein involved in the proper folding and function of many client proteins .

Result of Action

The compound’s action results in notable anti-cancer effects. It has been found to inhibit the growth of malignant cells effectively . This is achieved through the disruption of crucial cellular processes such as cell division, leading to cell death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of 4-amino-5-(3,4,5-trimethoxybenzyl)-3-sulfydryl-1,2,4-triazole with carbon disulfide in the presence of potassium hydroxide . This reaction forms the triazolo-thiadiazole core, which is then further functionalized to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3,4,5-Trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine stands out due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3S/c1-18-7-4-6(5-8(19-2)9(7)20-3)10-14-15-12-17(10)16-11(13)21-12/h4-5H,1-3H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRXYEUKIBVGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C3N2N=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.